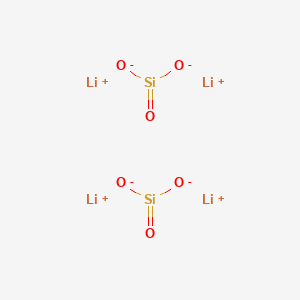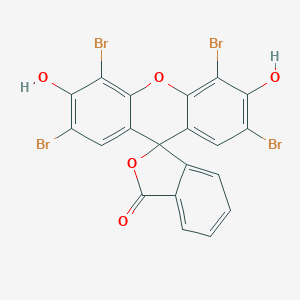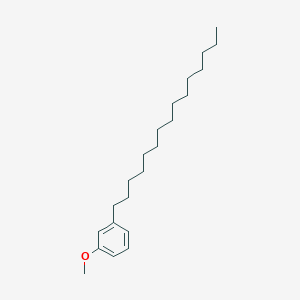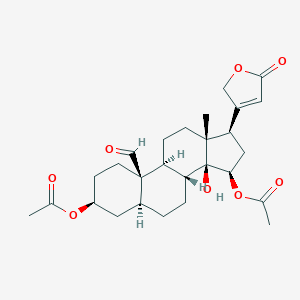
Tetralithiumsilicat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetralithium silicate (TLS) is an important inorganic compound used in a variety of applications. It is a white crystalline solid that can be synthesized in either laboratory or industrial settings. TLS has a variety of uses in scientific research, including its use as a reagent in biochemical and physiological experiments, its use as a catalyst in chemical reactions, and its use as a component in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Nanotechnologie
Tetralithiumsilicat wird bei der Synthese von Nanopartikeln auf Siliziumbasis verwendet . Diese Nanopartikel haben aufgrund ihrer vielversprechenden, einzigartigen, vielseitigen und privilegierten physikalisch-chemischen Eigenschaften große Aufmerksamkeit erregt .
Fortgeschrittene Katalyse
Nanopartikel auf Siliziumbasis, die aus this compound gewonnen werden können, werden in der fortschrittlichen Katalyse eingesetzt . Der Schritt der Oberflächenmodifikation spielt eine entscheidende Rolle bei der Verbesserung der katalytischen Eigenschaften dieser Nanopartikel .
Arzneimittelverabreichung
Funktionalisierte Siliziumdioxid-Nanopartikel, die aus this compound gewonnen werden, werden in Arzneimittelverabreichungssystemen eingesetzt . Ihre einzigartigen Eigenschaften machen sie besonders gut für diese Anwendung geeignet .
Biomedizinische Anwendungen
Nanopartikel auf Siliziumbasis, die aus this compound synthetisiert werden, haben verschiedene biomedizinische Anwendungen . Ihre physikalisch-chemischen Eigenschaften machen sie ideal für den Einsatz im biomedizinischen Bereich .
Umweltbehebung
Siliziumdioxid-Nanopartikel, die aus this compound gewonnen werden, werden in Anwendungen zur Umweltbehebung eingesetzt . Sie spielen eine wichtige Rolle bei der Entfernung von Schadstoffen aus der Umwelt
Safety and Hazards
Zukünftige Richtungen
The reactivity of silicates in an aqueous solution is relevant to various chemistries ranging from silicate minerals in geology, to the C-S-H phase in cement, nanoporous zeolite catalysts, or highly porous precipitated silica . Therefore, the future directions of Tetralithium silicate could involve further exploration of its reactivity in various chemistries .
Wirkmechanismus
Target of Action
Tetralithium silicate, also known as tetralithium;dioxido(oxo)silane, primarily targets silicateins, which play a key role in the biosynthesis of spicules in marine sponges . These silicateins are highly homologous to cathepsins L, a family of cysteine proteases . The interaction between tetralithium silicate and these targets is crucial for the formation of amorphous silica .
Mode of Action
The mode of action of tetralithium silicate involves its interaction with its primary targets, the silicateins. This interaction leads to the formation of amorphous silica. The compound acts by replacing the factor that is missing, similar to how a supplement would work. This interaction and the resulting changes are fundamental to the compound’s function.
Biochemical Pathways
The biochemical pathways affected by tetralithium silicate involve the formation of amorphous silica from orthosilicic acid through oligomers to particles and aggregated structures . This process is crucial for the formation of silica-based deposits, which are streamlined naturally by biological agents, balancing nutrient cycling and maintaining equilibrium .
Pharmacokinetics
Silica, a related compound, is known to have high surface area and adjustable pore structures, making it suitable for the encapsulation of liquid drugs
Result of Action
The result of the action of tetralithium silicate is the formation of amorphous silica inside the pores of the treated material . This results in a high consolidating efficacy on silicate stones , but also on limestone containing small amounts of quartz, allowing for chemical bonding between the compound and the substrate .
Action Environment
The action of tetralithium silicate can be influenced by environmental factors. For instance, the formation of silica-based deposits is dependent on the presence of water . Additionally, the grain sizes of sediments, water hydrogeochemistry, and space competition between diatoms and submergent or emerging plants also play important roles in regulating the spatial distributions of biogenic silica .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tetralithium silicate can be achieved by reacting Lithium hydroxide with Silicon dioxide in a high-temperature solid-state reaction.", "Starting Materials": ["Lithium hydroxide", "Silicon dioxide"], "Reaction": ["1. Mix Lithium hydroxide and Silicon dioxide in a 1:1 molar ratio", "2. Heat the mixture in a furnace at a temperature of 800-1000°C for several hours", "3. Cool the resulting product to room temperature", "4. Wash the product with water to remove any impurities", "5. Dry the product in an oven at 100°C for several hours", "6. The resulting product is Tetralithium silicate, Li4SiO4"] } | |
CAS-Nummer |
13453-84-4 |
Molekularformel |
Li4O4Si |
Molekulargewicht |
120.0 g/mol |
IUPAC-Name |
tetralithium;silicate |
InChI |
InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 |
InChI-Schlüssel |
YTZVWGRNMGHDJE-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].[O-][Si]([O-])([O-])[O-] |
Andere CAS-Nummern |
63985-45-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















